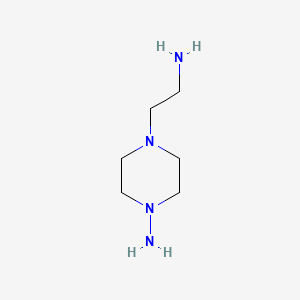

4-(2-Aminoethyl)piperazin-1-amine

Description

Structural Features and Chemical Versatility of Piperazine-Ethylamine Motifs

The chemical versatility of 1-(2-Aminoethyl)piperazine (B7761512) stems directly from its distinct structural features. The molecule integrates a six-membered piperazine (B1678402) ring with an aminoethyl side chain. This configuration results in the presence of three different types of nitrogen atoms—a primary amine at the terminus of the ethyl chain, a secondary amine within the piperazine ring, and a tertiary amine also within the ring, at the point of substitution. atamanchemicals.com This trifunctional amine character allows AEP to participate in a wide array of chemical reactions characteristic of each amine type.

The piperazine ring itself is considered a "privileged structure" in medicinal chemistry and drug discovery. The presence of two nitrogen atoms in the ring provides a rigid scaffold with a large polar surface area, along with hydrogen bond donors and acceptors. These characteristics can enhance the aqueous solubility, oral bioavailability, and target affinity of derivative compounds. nih.gov The ethylamine (B1201723) motif further extends its functionality, enabling it to act as a flexible ligand in coordination chemistry, capable of forming stable complexes with various metal ions. chemimpex.com This chelating ability is valuable in processes such as metal ion extraction. chemimpex.com The combination of the piperazine core and the reactive aminoethyl arm makes AEP a highly adaptable building block for designing complex molecules with tailored properties for materials science, pharmaceuticals, and agrochemicals. chemimpex.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H15N3 | chemimpex.com |

| Molecular Weight | 129.21 g/mol | chemimpex.com |

| Appearance | Colorless to yellowish liquid | atamanchemicals.comnih.gov |

| Odor | Fish-like | nih.gov |

| Boiling Point | 222 °C | atamanchemicals.com |

| Melting Point | -19 °C | atamanchemicals.com |

| Density | 0.984 g/cm³ at 20 °C | atamanchemicals.com |

| Solubility in Water | Miscible | wikipedia.org |

Historical Context and Evolution of Research on Polyamine Structures

The scientific journey into polyamines, the class of compounds to which 1-(2-Aminoethyl)piperazine belongs, began centuries ago. In 1678, the Dutch scientist Antonie van Leeuwenhoek first observed crystalline substances in human semen. nih.govresearchgate.net It took nearly 250 years before the structure of these crystals was elucidated and identified as the polyamine now known as spermine. nih.govresearchgate.net Following this foundational discovery, researchers isolated other naturally occurring polyamines, such as the triamine spermidine and the diamine putrescine, from a wide range of prokaryotic and eukaryotic organisms. nih.govresearchgate.net

Early in the 20th century, the piperazine moiety itself was named due to its chemical resemblance to piperidine, a constituent of black pepper, although piperazines are not naturally derived from this plant. Piperazine was first commercialized as a drug to treat parasitic worm infections (an anthelmintic). The broader field of polyamine research gained significant momentum in the mid-20th century. Studies revealed that these compounds could promote the growth of certain bacteria and were found to accumulate in regenerating rat liver and developing chick embryos, establishing a crucial link between polyamines and cell growth and proliferation. nih.govresearchgate.net A major breakthrough was the identification of ornithine decarboxylase as a key enzyme in the biosynthetic pathway of polyamines. nih.govresearchgate.net Later, the discovery that polyamine levels were often elevated in the urine of cancer patients drew the attention of oncologists, opening up new avenues for cancer research and potential therapeutic interventions. nih.govportlandpress.com This historical evolution from initial observation to the understanding of their biochemical significance laid the groundwork for the synthesis and investigation of related structures like 1-(2-Aminoethyl)piperazine and their diverse applications today.

Structure

3D Structure

Properties

Molecular Formula |

C6H16N4 |

|---|---|

Molecular Weight |

144.22 g/mol |

IUPAC Name |

4-(2-aminoethyl)piperazin-1-amine |

InChI |

InChI=1S/C6H16N4/c7-1-2-9-3-5-10(8)6-4-9/h1-8H2 |

InChI Key |

LCGGGOWERDBRPO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCN)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Aminoethyl Piperazine and Analogues

Conventional Synthetic Pathways

Traditional methods for the synthesis of 1-(2-aminoethyl)piperazine (B7761512) and related piperazine (B1678402) structures have historically relied on robust and well-established chemical transformations, primarily involving alkylation, cyclization, and condensation reactions.

Alkylation and Cyclization Reactions

The construction of the piperazine ring often involves the cyclization of linear precursors. One common approach is the reaction of ethylene (B1197577) polyamines, such as diethylene triamine (DETA) or triethylenetetramine (B94423) (TETA), under conditions that promote intramolecular cyclization. google.comgoogle.com For instance, heating DETA in the presence of a catalyst can yield piperazine and its derivatives, including AEP. google.com The reaction of an ethylene polyamine with boric acid at elevated temperatures (200-900°F) in the presence of a granular silica-alumina catalyst is a patented method for producing piperazine. google.com

Another strategy involves the Dieckmann cyclization of substrates like CH(2)-N(R)C(O)CH(2)N(R')CO(2)Ph to form piperazine-2,5-diones, which can then be further modified. epa.gov The direct alkylation of piperazine is also a viable route. For example, monosubstituted piperazines can be synthesized by reacting piperazine with an appropriate alkylating agent. mdpi.com A notable industrial process involves the catalytic hydrogenation of nitrilotriacetonitrile (B1593920) to continuously produce AEP in high yields. google.com This method can be performed at temperatures between 75°C and 200°C using a variety of hydrogenation catalysts, including nickel, copper, and palladium. google.com

Table 1: Conventional Alkylation and Cyclization Reactions for Piperazine Synthesis

| Starting Material(s) | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Diethylene triamine | Boric acid, silica-alumina catalyst, 200-900°F | Piperazine | google.com |

| Triethylenetetramine | Hydrogenation catalyst, ammonia (B1221849), 150-300°C | 1-(2-Aminoethyl)piperazine | google.com |

| Nitrilotriacetonitrile | Hydrogenation catalyst (e.g., Ni, Cu, Pd), H₂, 75-200°C | 1-(2-Aminoethyl)piperazine | google.com |

| Piperazine, Alkyl halide | Metal ion-supported polymer resin | Monosubstituted piperazine | mdpi.com |

Amine-Based Condensation Approaches

Condensation reactions involving various amine-containing starting materials are a cornerstone of piperazine synthesis. The condensation of ethanolamines, such as mono-, di-, and triethanolamine, with ammonia over a catalyst is a known method, although yields of piperazine can be modest. google.com A more targeted approach involves the intramolecular cyclization of aminoethylethanolamine or diethylenetriamine (B155796). scispace.com

The reaction between bis(2-chloroethyl)amine (B1207034) hydrochloride and an aniline (B41778) derivative, such as 2,3-dichloro-aniline, in the presence of an acid catalyst like p-toluenesulphonic acid, is a conventional method for producing N-arylpiperazines. jocpr.comnih.gov This condensation reaction typically requires heating in a solvent like xylene. jocpr.com Similarly, the reaction of piperazine with carbon disulfide, followed by treatment with an alkyl halide and then hydrazine (B178648) hydrate, provides a route to piperazine bis-thiosemicarbazide, a precursor for further derivatization. nih.gov

Modern and Sustainable Synthesis Strategies

In recent years, a significant focus has been placed on developing more environmentally friendly and efficient synthetic methods. These modern strategies often involve solvent-free conditions, microwave assistance, and the use of advanced catalytic systems.

Solvent-Free and Microwave-Assisted Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. jocpr.comnih.gov The synthesis of various heterocyclic compounds, including piperazine derivatives, has benefited from this technology. For example, the one-pot, three-component condensation of aromatic aldehydes, malononitrile, and activated phenols can be efficiently catalyzed by piperazine under solvent-free microwave irradiation to produce 2-amino-2-chromenes. researchgate.net

Solvent-free and microwave-assisted ring-opening reactions of epoxides, such as phenyl glycidyl (B131873) ether, with imidazoles and pyrazoles have also been successfully demonstrated. nih.gov This approach offers a rapid and efficient route to substituted azole compounds with competitive yields compared to traditional heating methods. nih.gov Furthermore, the synthesis of 2,5-diketopiperazines from Nα-Boc-dipeptidyl esters has been achieved in water under microwave irradiation, highlighting the potential for aqueous, microwave-assisted synthesis. nih.gov

Table 2: Examples of Microwave-Assisted Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aromatic aldehyde, malononitrile, activated phenol | Piperazine, solvent-free, microwave irradiation | 2-Amino-2-chromene | researchgate.net |

| Phenyl glycidyl ether, imidazole/pyrazole derivatives | Solvent-free, microwave irradiation (120°C) | Substituted azole compounds | nih.gov |

| Nα-Boc-dipeptidyl esters | Water, microwave irradiation | 2,5-Diketopiperazines | nih.gov |

| Bis-(2-chloroethylamine) hydrochloride, 2,3-dichloro-aniline | p-Toluenesulphonic acid, xylene, microwave irradiation | 1-(2,3-dichlorophenyl)-piperazine hydrochloride | jocpr.com |

Catalytic Synthesis Routes

The development of novel catalysts has been instrumental in advancing the synthesis of piperazines. Catalytic processes can be broadly divided into intermolecular and intramolecular cyclizations. scispace.comresearchgate.net Ruthenium-based catalysts have been shown to be effective for the coupling of diols and diamines to produce piperazines. organic-chemistry.org Palladium-catalyzed reactions have also been extensively explored, including a method for the synthesis of arylpiperazines under aerobic conditions where piperazine itself can act as the solvent, offering a more environmentally friendly approach. organic-chemistry.org

Gold-catalyzed cyclization of alkynylamines provides an efficient route to piperazine derivatives, proceeding smoothly with low catalyst loading. kaust.edu.sa More recently, photoredox catalysis has emerged as a powerful technique for the C-H functionalization of piperazines, allowing for the direct introduction of aryl and vinyl groups at the α-position of the piperazine ring. mdpi.com This method often utilizes iridium-based photocatalysts. mdpi.com

Targeted Synthesis of Functionalized Piperazine Derivatives

The synthesis of piperazine derivatives with specific functionalities is crucial for their application in medicinal chemistry and materials science. Reductive amination is a widely used method for introducing substituents onto the piperazine nitrogen. For example, the reaction of a ketone with a piperazine derivative in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a key step in the synthesis of complex piperazine-based compounds. nih.gov

The direct C-H functionalization of piperazines is a highly attractive strategy for creating structural diversity. beilstein-journals.org This can be achieved through various methods, including α-lithiation followed by reaction with an electrophile, or through transition-metal-catalyzed and photoredox-catalyzed reactions. mdpi.combeilstein-journals.org For instance, the direct α-C–H arylation of N-Boc protected piperazines can be achieved using photoredox catalysis with an iridium catalyst. mdpi.com The synthesis of piperazine-containing dihydrofuran compounds has also been reported via manganese(III) acetate (B1210297) mediated radical cyclization reactions. nih.gov

Strategies for Introducing Aminoethyl Groups on Piperazine Scaffolds

Several key industrial and laboratory methods are employed to introduce the aminoethyl group onto a piperazine ring.

One of the primary industrial production methods involves the reaction of ethylene dichloride with ammonia. wikipedia.org This process yields a mixture of ethylene amines, including 1-(2-aminoethyl)piperazine, which are subsequently separated by distillation. wikipedia.org Another significant industrial route is the reaction of ethylenediamine (B42938) or ethanolamine/ammonia mixtures over a catalyst. wikipedia.org Additionally, the catalytic hydrogenation of nitrilotriacetonitrile offers a continuous process for producing 1-(2-aminoethyl)piperazine as the principal product. google.com This method involves contacting nitrilotriacetonitrile with a hydrogenation catalyst, such as nickel, copper, or cobalt, in the presence of hydrogen and ammonia at elevated temperatures and pressures. google.com

A laboratory-scale synthesis involves the reaction of piperazine with monoethanolamine, which can be a cost-effective approach. google.com This reaction is typically conducted at temperatures between 100°C and 200°C. google.com Another documented laboratory preparation starts from the selective protection of 2-(piperazin-1-yl)ethanamine using ethyltrifluoroacetate. nih.gov The resulting protected compound can then be reacted with other molecules to build more complex structures before deprotection. nih.gov

The introduction of an aminoethyl group can also be achieved through reductive amination. For instance, a ketone can be reacted with a protected piperazine-based compound in the presence of a reducing agent like triacetoxyborohydride. nih.gov Furthermore, N-alkylation of piperazine using alkyl halides or sulfonates is a common method to introduce various functional groups, including those that can be converted to an aminoethyl group. nih.gov

A method for preparing tert-butyl 2-(1-piperazinyl)ethylcarbamate, a protected form of 1-(2-aminoethyl)piperazine, involves the catalytic hydrogenation of benzyl (B1604629) 4-(2-(tert-butyloxycarbonylamino)ethyl)piperazine-1-carboxylate using palladium on carbon. chemicalbook.com

The table below summarizes various starting materials and the resulting 1-(2-aminoethyl)piperazine or its derivatives.

Table 1: Synthesis of 1-(2-Aminoethyl)piperazine and Derivatives

| Starting Material(s) | Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| Ethylene dichloride, Ammonia | - | 1-(2-Aminoethyl)piperazine | wikipedia.org |

| Ethylenediamine or Ethanolamine, Ammonia | Catalyst | 1-(2-Aminoethyl)piperazine | wikipedia.org |

| Nitrilotriacetonitrile | Hydrogen, Ammonia, Hydrogenation Catalyst (e.g., Ni, Cu, Co) | 1-(2-Aminoethyl)piperazine | google.com |

| Piperazine, Monoethanolamine | Heat (100-200°C) | 1-(2-Aminoethyl)piperazine | google.com |

| 2-(Piperazin-1-yl)ethanamine | Ethyltrifluoroacetate | Protected 1-(2-Aminoethyl)piperazine | nih.gov |

| Benzyl 4-(2-(tert-butyloxycarbonylamino)ethyl)piperazine-1-carboxylate | Hydrogen, Palladium on Carbon | tert-Butyl 2-(1-piperazinyl)ethylcarbamate | chemicalbook.com |

Synthesis of Multi-Amine Piperazine Systems

The synthesis of piperazine systems with multiple amine groups, including 1-(2-aminoethyl)piperazine, often starts from linear polyethylene (B3416737) polyamines. For instance, triethylenetetramine can be converted to 1-(2-aminoethyl)piperazine through controlled cyclization using a hydrogenation catalyst at temperatures between 150°C and 300°C. google.com This process can yield 1-(2-aminoethyl)piperazine as a principal product. google.com Similarly, reacting diethylenetriamine with water and a nickel-copper-chromia catalyst can produce 1-(2-aminoethyl)piperazine with a yield of 21.1%. google.com Even tetraethylenepentamine (B85490) can be used as a starting material under similar conditions to yield 1-(2-aminoethyl)piperazine. google.com

Another approach involves the reaction of triethylenetetramine under a nitrogen atmosphere at reflux temperatures between 190°C and 250°C, followed by vacuum distillation.

The synthesis of more complex multi-amine piperazine systems can be achieved through multi-step reactions. For example, a reductive amination between a ketone and 1,4-dioxa-8-azaspiro[4.5]decane can be a key step in building a di-piperidine compound. nih.gov Further reactions, including another reductive amination with a protected piperazine derivative, can lead to the final multi-amine structure. nih.gov

The table below details the synthesis of multi-amine piperazine systems from various starting materials.

Table 2: Synthesis of Multi-Amine Piperazine Systems

| Starting Material(s) | Reagents/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Triethylenetetramine | Hydrogenation Catalyst | 1-(2-Aminoethyl)piperazine | High | google.com |

| Diethylenetriamine, Water | Nickel-copper-chromia catalyst | 1-(2-Aminoethyl)piperazine | 21.1 | google.com |

| Tetraethylenepentamine, Water | Nickel-copper-chromia catalyst | 1-(2-Aminoethyl)piperazine | 17.0 | google.com |

| Triethylenetetramine | Heat (190-250°C), Vacuum | 1-(2-Aminoethyl)piperazine | - | |

| Ketone, 1,4-Dioxa-8-azaspiro[4.5]decane | - | Di-piperidine compound | 29 | nih.gov |

Reaction Chemistry and Mechanistic Investigations of 1 2 Aminoethyl Piperazine

Fundamental Amine Reactivity

The presence of three distinct types of amine groups within a single molecule provides AEP with a rich and varied chemical reactivity. wikipedia.orgatamanchemicals.com These amine centers can participate in a range of reactions, including nucleophilic substitutions and condensations. smolecule.com

The nucleophilicity of the amine groups in AEP follows general trends observed for amines, where reactivity is influenced by steric hindrance and electronic effects. Generally, the nucleophilicity of amines follows the order: secondary > primary > tertiary. However, the specific reactivity can be influenced by the reaction conditions and the nature of the electrophile. masterorganicchemistry.com

The primary amine group, being the least sterically hindered, is often the most readily available for nucleophilic attack. The secondary amine within the piperazine (B1678402) ring also exhibits significant nucleophilicity. The tertiary amine, while a weaker nucleophile due to steric bulk, can act as a base or a catalyst in certain reactions. wikipedia.orgmasterorganicchemistry.com For instance, in epoxy resin curing, the tertiary amine acts as an accelerator. wikipedia.org The relative nucleophilicity of amines is also correlated with their basicity; stronger bases are often stronger nucleophiles. masterorganicchemistry.com

The table below outlines the different amine centers and their general reactivity characteristics.

| Amine Type | Location in AEP | General Reactivity | Factors Influencing Reactivity |

| Primary | End of the ethyl chain | High nucleophilicity | Least steric hindrance |

| Secondary | Within the piperazine ring | Good nucleophilicity | Moderate steric hindrance, ring conformation |

| Tertiary | Within the piperazine ring | Acts as a base/catalyst | Steric hindrance limits direct nucleophilic attack |

Imine Formation:

Primary amines readily react with aldehydes and ketones to form imines, also known as Schiff bases, through a reversible, acid-catalyzed condensation reaction where a molecule of water is eliminated. masterorganicchemistry.comlibretexts.org The primary amine group of AEP is susceptible to this reaction. The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine. libretexts.org The reaction is typically favored under mildly acidic conditions (around pH 5) to facilitate the protonation of the hydroxyl intermediate, making it a better leaving group. libretexts.org

Amide Formation:

Amides can be synthesized from AEP through reactions with carboxylic acid derivatives such as acyl chlorides, anhydrides, or esters. youtube.com The primary and secondary amines of AEP can act as nucleophiles in these reactions. The reaction with a more reactive acyl chloride or anhydride (B1165640) can often proceed without a catalyst, while reactions with less reactive esters may require acid or base catalysis. youtube.com For instance, piperazinyl amides of 18β-glycyrrhetinic acid have been synthesized by reacting the corresponding acyl chloride with piperazine derivatives. nih.gov Various coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can also be employed to facilitate the direct amidation of carboxylic acids with amines like AEP. nih.govorganic-chemistry.org

Polymerization Kinetics and Mechanisms

The trifunctional nature of AEP makes it a valuable monomer in the synthesis of complex polymer architectures, particularly hyperbranched polymers. wikipedia.org Its ability to participate in various polymerization reactions allows for the creation of materials with unique properties.

AEP can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds, such as divinyl sulfone. kisti.re.kr This type of reaction is a key step in the formation of certain polymers. The nucleophilic primary and secondary amines of AEP can add across the double bond of the vinyl group. The kinetics of these reactions are influenced by the reactivity of the amine and the electrophilicity of the vinyl compound.

AEP is particularly suited for the synthesis of hyperbranched polymers due to its A2B-type monomer structure (two reactive sites of one type and one of another). kisti.re.kr In polymerizations with a B2-type comonomer, such as divinyl sulfone, the primary and secondary amines of AEP can react, leading to the formation of a branched polymer structure. kisti.re.kr The tertiary amine does not directly participate in the chain growth but can influence the reaction environment.

The control of branching is a critical aspect of synthesizing hyperbranched polymers with desired properties. The relative reactivity of the primary and secondary amine groups plays a significant role in the degree of branching. By carefully controlling reaction conditions such as monomer concentration, temperature, and solvent, the extent of branching can be manipulated.

Reversible Chemical Processes

Several of the reactions involving AEP are reversible in nature. The formation of imines, for example, is a reversible process that can be shifted towards the product by removing water or driven in reverse by the addition of water (hydrolysis), typically in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org

The reactions involved in some polymerization processes can also exhibit reversibility under certain conditions. For instance, the Michael addition reaction can be reversible, especially at elevated temperatures. This reversibility can be a factor in the final polymer structure and properties.

The reversible capture of carbon dioxide by aqueous solutions of AEP has also been studied. nih.gov The amine groups can react with CO2 to form carbamates in a reversible reaction. The kinetics of this absorption and the energy required for regeneration (reversing the reaction to release CO2) are important parameters in the evaluation of AEP for carbon capture applications. nih.govresearchgate.net

Acid-Base Equilibria and Protonation Mechanisms

1-(2-Aminoethyl)piperazine (B7761512) is a triamine, featuring a primary, a secondary, and a tertiary amine group within its structure. This configuration allows for the acceptance of up to three protons, and its acid-base chemistry is characterized by three corresponding dissociation constants (pKa values). The protonation of AEP in an aqueous solution occurs in a stepwise manner.

The nitrogen atoms in the AEP molecule exhibit different basicities. The primary amine group (-NH2) on the ethyl side chain is generally the most basic, followed by the secondary amine (-NH-) within the piperazine ring, and lastly the tertiary amine (-N<) of the ring. Consequently, protonation is expected to occur first at the primary amine, followed by the secondary amine, and finally the tertiary amine as the pH of the solution decreases.

While comprehensive experimental data for all three pKa values are not consistently reported across scientific literature, studies on similar piperazine derivatives provide insight. For instance, piperazine itself has well-documented pKa values at 298 K of approximately 9.73 and 5.35. uregina.cautexas.edu The addition of the aminoethyl group to the piperazine ring influences the electron density and steric environment of the nitrogen atoms, thus altering their basicity compared to the parent piperazine molecule. A study on the inclusion of AEP as a promoter for CO2 solubility mentions the determination of AEP deprotonation constants from their model. epa.gov The complex equilibria involving the three amine groups are crucial for its function as a CO2 absorbent, as the various protonated and unprotonated species participate in the reaction mechanism.

Carbon Dioxide Absorption Reaction Kinetics and Thermodynamics

AEP is recognized as a potent solvent for carbon dioxide capture, often used in blends with other amines like piperazine (PZ). utexas.edu The reaction between CO2 and AEP in an aqueous medium involves the formation of carbamates and bicarbonates, a process influenced by both kinetic and thermodynamic factors.

Reaction Kinetics: The kinetics of CO2 absorption into aqueous AEP solutions have been investigated to understand the rate at which the capture process occurs. Research has shown that AEP is a potential candidate for CO2 capture solvents, with studies performed at temperatures ranging from 303 K to 333 K and with various weight fractions of AEP in the aqueous solution. nih.gov

A 2023 study provided key kinetic parameters for the absorption of CO2 in aqueous AEP solutions. The findings from this research are summarized in the table below. nih.gov

| Parameter | Value | Conditions |

| Overall Rate Constant (Kov) | 2.52987 × 10⁻⁴ mol/m²·s·kPa | 0.1 wt. fraction AEP at 313 K, 10 kPa initial CO2 partial pressure |

| Second-Order Reaction Rate Constant (k₂) Temperature Dependency | k₂ = 6.126 × 10¹¹ exp(-5102/T) | - |

| Activation Energy (Ea) | 42.42 kJ/mol | 0.3 wt. fraction AEP |

This interactive table provides a summary of the kinetic data for CO2 absorption by 1-(2-Aminoethyl)piperazine.

Degradation Mechanisms and Stability Studies

The stability of AEP under various operational conditions is paramount for its industrial viability, as degradation can lead to solvent loss and the formation of corrosive byproducts.

Pathways of Thermal Degradation

AEP is a known major thermal degradation product of aqueous piperazine (PZ) at temperatures between 135°C and 175°C. researchgate.netacs.org The formation of AEP from PZ is believed to occur through S_N2 substitution reactions, initiated by the nucleophilic attack of one PZ molecule on a protonated PZ molecule, leading to a ring-opening reaction. acs.orgacs.org

The thermal degradation of AEP itself, particularly in blends with PZ, is accelerated by the presence of CO2. researchgate.net This is attributed to the increased concentration of protonated amine species, which are thought to be the initiating species for thermal degradation reactions. researchgate.net In studies of 5 m PZ/2 m AEP blends at 175°C, the primary degradation products identified were ammonium (B1175870) and formate, indicating the breakdown of the amine structures. researchgate.net This suggests that the thermal degradation pathways of AEP likely involve cleavage of the ethylamine (B1201723) side chain and potential fragmentation of the piperazine ring.

Investigation of Chemical Stability in Various Environments

The chemical stability of AEP is influenced by its environment, including temperature, the presence of oxygen, and contact with other chemical species.

General and Thermal Stability: AEP is considered a relatively stable compound. As a piperazine derivative, it is expected to have a high recommended maximum stripper temperature, likely above 160°C. utexas.edu However, it is a combustible liquid and should be stored away from heat, sparks, and open flames. nih.gov When heated to decomposition, it emits toxic fumes of nitrogen oxides. nih.gov

Chemical Incompatibilities and Oxidative Degradation: AEP is incompatible with a range of chemicals, including acids, acid anhydrides, acid chlorides, strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, and epoxides. wikipedia.org

The presence of oxygen can lead to oxidative degradation. Studies on the closely related piperazine show that certain metals can catalyze this process. Iron (Fe²⁺) and other stainless steel metals are weak catalysts for oxidation, whereas copper (Cu²⁺) is a potent catalyst, significantly increasing the rate of degradation. utexas.edu In oxidative environments, particularly in the presence of catalysts, AEP can degrade into various products. Identified oxidative degradation products in PZ-based systems, which are likely similar for AEP, include ethylenediamine (B42938), 2-oxopiperazine (OPZ), and formylpiperazine (FPZ), along with smaller organic acids like formate, acetate (B1210297), and oxalate. hw.ac.uk

The table below summarizes the known stability profile of 1-(2-Aminoethyl)piperazine.

| Condition/Reagent | Stability/Reactivity | Notes/Products |

| Thermal Stress | Stable to ~160°C. Degradation accelerates at higher temperatures (e.g., 175°C), especially with CO₂ present. researchgate.netutexas.edu | Degradation products in blends include ammonium and formate. researchgate.net |

| Oxygen | Susceptible to oxidative degradation. | Process catalyzed by metals like copper. utexas.edu Products can include other amines, amides, and organic acids. hw.ac.uk |

| Strong Oxidizing Agents | Incompatible | Reacts vigorously. |

| Acids, Acid Chlorides, Acid Anhydrides | Incompatible | Exothermic neutralization reactions. |

| Copper and its alloys | Incompatible | Catalyzes oxidative degradation. utexas.edu |

| Storage | Stable under recommended conditions (cool, dry, well-ventilated, inert atmosphere). sigmaaldrich.com | - |

This interactive table outlines the chemical stability and incompatibilities of 1-(2-Aminoethyl)piperazine.

Coordination Chemistry and Ligand Design with Piperazine Ethylamine Scaffolds

Chelation Behavior and Coordination Modes of Polyamines

The compound 4-(2-Aminoethyl)piperazin-1-amine, also known as 1-(2-aminoethyl)piperazine (B7761512), is a versatile polyamine ligand in coordination chemistry. Its structure, featuring a flexible ethylamine (B1201723) chain and a piperazine (B1678402) ring with three nitrogen donor atoms, allows for various chelation behaviors and coordination modes. The piperazine ring itself is a six-membered heterocycle with two opposing nitrogen atoms, which provides a notable polar surface area, structural rigidity, and multiple hydrogen bond donors and acceptors. researchgate.net This unique structure makes piperazine derivatives valuable in forming stable complexes with a variety of metal ions. researchgate.netrsc.org

The nitrogen atoms within the this compound scaffold can act as Lewis bases, donating their lone pairs of electrons to a central metal ion to form coordinate bonds. The flexibility of the ethylamine sidearm enables the ligand to adopt different conformations to satisfy the geometric preferences of the metal center, leading to the formation of stable five- or six-membered chelate rings.

Depending on the reaction conditions and the nature of the metal ion, this ligand can act as a bidentate, tridentate, or even a bridging ligand.

Bidentate Coordination: The ligand can coordinate to a metal center using the primary amine nitrogen and the adjacent piperazine nitrogen (N1).

Tridentate Coordination: All three nitrogen atoms—the primary amine, the N1 of the piperazine ring, and the N4 of the piperazine ring—can coordinate to a single metal center.

Bridging Ligand: The piperazine ring can bridge two different metal centers, with the N1 and ethylamine group coordinating to one metal and the N4 atom coordinating to another, leading to the formation of polynuclear complexes or coordination polymers.

The piperazine ring typically adopts a stable chair conformation in its metal complexes. The versatility in coordination allows for the design of complexes with diverse structural and electronic properties. researchgate.netbiointerfaceresearch.com

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound is generally straightforward. A common method involves the direct reaction of the ligand with a metal salt in a suitable solvent, such as methanol or ethanol. The resulting complex often precipitates from the solution and can be isolated by filtration.

For example, reacting 1-(2-aminoethyl)piperazine with metal precursors is a common approach. nih.gov The synthesis can also be performed in situ, where the ligand is formed in the reaction vessel just before the addition of the metal salt. This is particularly common for the synthesis of Schiff base complexes. nih.gov

The structural elucidation of these complexes is accomplished using a combination of analytical techniques:

X-ray Crystallography: Provides definitive information about the solid-state structure, including bond lengths, bond angles, and the coordination geometry of the metal center.

FT-IR Spectroscopy: Used to identify the coordination of the ligand to the metal ion. A shift in the stretching frequencies of the N-H and C-N bonds upon complexation indicates the involvement of the nitrogen atoms in coordination. biointerfaceresearch.com

UV-Vis Spectroscopy: Gives insights into the electronic environment of the metal ion and the geometry of the complex. Changes in the absorption spectra of the ligand upon complexation confirm the formation of the metal complex. biointerfaceresearch.com

Elemental Analysis: Determines the empirical formula of the complex, confirming its stoichiometry.

Schiff bases derived from this compound are particularly important ligands. These are typically formed through the condensation reaction between the primary amino group of the ethylamine side chain and an aldehyde or ketone, such as salicylaldehyde or a derivative. researchgate.netnih.gov This reaction creates a new ligand with an imine (C=N) bond, which introduces an additional coordination site.

These Schiff base ligands are often multidentate and can form highly stable complexes with transition metals like copper(II), nickel(II), and zinc(II). researchgate.net For instance, the Schiff base ligand HL¹, formed from the condensation of salicylaldehyde and 1-(2-aminoethyl)piperazine, readily forms complexes with copper(II). nih.gov

The synthesis of these complexes often involves an in situ method where the Schiff base is formed in the presence of the metal ion. nih.gov The resulting complexes exhibit a range of coordination geometries, including square planar, tetrahedral, square pyramidal, and octahedral, depending on the metal ion and the presence of other coordinating anions or solvent molecules. researchgate.net

Table 1: Selected Transition Metal Complexes with Schiff Base Derivatives of this compound

| Complex | Metal Ion | Schiff Base Ligand Precursors | Coordination Geometry | Reference |

|---|---|---|---|---|

| [Cu₂(HL¹)(L¹)(N₃)₃]∙2H₂O | Cu(II) | Salicylaldehyde, 1-(2-aminoethyl)piperazine | Distorted Square Pyramidal | nih.gov |

| [Ni(HL)(SCN)₂(H₂O)]·2(DMF) | Ni(II) | 6-methoxy-2-formylphenol, 1-(2-aminoethyl)piperazine | Distorted Octahedral | researchgate.net |

Catalytic Applications of Metal-Ligand Complexes

Metal complexes derived from this compound and its Schiff base derivatives have demonstrated significant catalytic activity in various organic transformations. researchgate.netmdpi.com The presence of the metal center, held within the specific coordination environment provided by the piperazine-based ligand, is crucial for this activity.

One notable application is in oxidation reactions. For example, dinuclear copper(II) complexes with Schiff base ligands derived from 1-(2-aminoethyl)piperazine have been shown to be effective catalysts for the oxidation of cyclohexane. nih.gov In one study, the complex [Cu₂(HL¹)(L¹)(N₃)₃]∙2H₂O catalyzed the oxidation of cyclohexane with H₂O₂ under mild conditions, achieving product yields of up to 21%. nih.gov

These complexes have also been utilized in C-H bond amidation reactions. The same copper(II) complex was found to catalyze the intermolecular coupling of cyclohexane with benzamide, using di-tert-butyl peroxide as the oxidant, resulting in a 55% conversion of benzamide after 24 hours. nih.gov

Furthermore, the ligand itself, when functionalized onto a support material, can act as an organocatalyst. 1-(2-aminoethyl)piperazine supported on Graphene Oxide (GO) has been used as a reusable and efficient heterogeneous organocatalyst for the one-pot synthesis of xanthene and pyran derivatives. researchgate.net

Table 2: Catalytic Performance of a Copper(II) Complex in Cyclohexane Functionalization

| Reaction Type | Catalyst | Oxidant | Substrates | Product Yield / Conversion | Reference |

|---|---|---|---|---|---|

| Cyclohexane Oxidation | [Cu₂(HL¹)(L¹)(N₃)₃]∙2H₂O | H₂O₂ | Cyclohexane | Up to 21% | nih.gov |

Supramolecular Assembly Driven by Piperazine-Based Ligands

The piperazine moiety is an excellent building block for the construction of supramolecular assemblies. rsc.org The N-H groups on the piperazine ring can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors, facilitating the formation of extensive hydrogen-bonding networks.

In the context of metal complexes of this compound, these non-covalent interactions play a critical role in organizing the individual complex units into higher-order structures, such as one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. nih.gov

For example, in the crystal structure of the copper(II) azide complex, [Cu₂(HL¹)(L¹)(N₃)₃]∙2H₂O, the dinuclear units are linked into a complex 2D supramolecular network through hydrogen bonds. nih.gov Similarly, a nickel(II) complex involving a Schiff base of 1-(2-aminoethyl)piperazine forms a supramolecular assembly through hydrogen bonds, resulting in a distorted octahedral coordination geometry around the nickel center. researchgate.net

The ability of piperazine-based ligands to drive supramolecular assembly is fundamental to the field of crystal engineering, allowing for the rational design of materials with specific topologies and potential applications in areas such as gas storage and separation.

Advanced Materials Science and Polymer Applications of 1 2 Aminoethyl Piperazine

Engineering of Hyperbranched Polymeric Structures

Hyperbranched polymers are highly branched, three-dimensional macromolecules that have gained significant interest due to their distinct properties compared to linear polymers, such as lower viscosity, higher solubility, and a high density of terminal functional groups. rsc.org 1-(2-Aminoethyl)piperazine (B7761512) serves as a critical monomer in the synthesis of these complex structures.

A notable strategy involves the polyaddition of AEP, acting as a BB'₂ type monomer, with an A₂ type monomer like divinyl sulfone. acs.orgacs.org In this reaction, the different reactivities of the primary and secondary amine groups on AEP are exploited. acs.org The secondary amino groups of AEP react much faster with the vinyl groups of divinyl sulfone, initially forming a dimer which then acts as a new AB'₂ monomer. acs.orgepa.gov Subsequent reactions between these newly formed monomers lead to the creation of a hyperbranched polysulfone-amine. acs.org This method is advantageous as it uses commercially available monomers and proceeds without a catalyst. acs.org The resulting polymers exhibit a high degree of branching (over 50%) and are soluble in water and various organic solvents. acs.orgepa.gov Research has shown that controlling the feed ratio of the monomers can prevent gelation during polymerization. acs.orgacs.org For example, a 1:1 ratio of divinyl sulfone to AEP in solution polymerization does not lead to gelation. acs.org

Hyperbranched polymers derived from AEP are also investigated for specialized applications. For instance, hyperbranched poly(amidoamine)s (hPAAs) terminated with AEP have shown high efficiency in binding DNA, indicating their potential as nanocarriers in gene delivery. rsc.org The thermal stability of such polymers is also a key characteristic; thermogravimetric analysis (TGA) of a hyperbranched polysulfone-amine synthesized from AEP showed that 5% weight loss occurred at temperatures between 280-290°C. acs.org

Table 1: Properties of Hyperbranched Polysulfone-amine from AEP and Divinyl Sulfone

| Property | Value / Observation | Source(s) |

|---|---|---|

| Monomer Types | 1-(2-Aminoethyl)piperazine (BB'₂); Divinyl Sulfone (A₂) | acs.org, acs.org |

| Degree of Branching | > 50% | acs.org, epa.gov |

| Solubility | Soluble in water, DMF, chloroform, NMP | acs.org, acs.org |

| Thermal Stability (TGA) | 5% weight loss at 280-290°C | acs.org |

Functionalization of Nanomaterials for Enhanced Performance

The functionalization of nanomaterials involves modifying their surfaces to enhance their intrinsic properties or impart new functionalities. mdpi.com AEP is an effective agent for this purpose due to its amine groups, which can readily react with surface functionalities on various nanomaterials, such as graphene oxide (GO).

Graphene oxide, with its surface rich in oxygen-containing groups like epoxides and carboxylic acids, can be chemically modified using AEP. researchgate.netnih.gov The amine groups of AEP can react with the epoxide groups on the GO surface through nucleophilic substitution and with carboxylic acid sites via amidation. nih.gov This functionalization is a straightforward and environmentally friendly process, often carried out by refluxing GO with AEP in a solvent like ethanol. researchgate.net

The resulting AEP-functionalized GO (GO-A.P.) exhibits several enhanced properties. It can serve as a highly efficient and reusable heterogeneous organocatalyst. researchgate.net The introduction of amine groups from AEP provides abundant accessible catalytic sites and increases the surface area, which is beneficial for various chemical syntheses. researchgate.net Furthermore, AEP-functionalized GO has been explored for its potential in carbon capture, as the amine groups can sequester acidic CO₂. wikipedia.org The success of this functionalization is confirmed through various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), and X-ray diffraction (XRD). researchgate.net

Table 2: Research Findings on AEP-Functionalized Graphene Oxide (GO-A.P.)

| Aspect | Finding | Source(s) |

|---|---|---|

| Synthesis Method | Reaction between epoxide groups on GO and amine groups of AEP | researchgate.net |

| Key Advantage | Creates a reusable and eco-friendly organocatalyst | researchgate.net |

| Catalytic Features | Abundant catalytic sites, high surface area, high selectivity | researchgate.net |

| Potential Application | Catalyst for synthesis of pyrimido[4,5-b]quinoline derivatives | researchgate.net |

Development of Specialized Polymer Systems

AEP is a crucial component in the formulation of various specialized polymer systems, most notably in epoxy resins and polyamides. cymitquimica.comatamanchemicals.com Its unique structure with three reactive amine hydrogens allows it to function effectively as a curing agent and a building block. wikipedia.orgatamanchemicals.com

In epoxy systems, AEP acts as a curing agent (or hardener) that cross-links with epoxy resin molecules. wikipedia.orgatamanchemicals.com While it can be used alone, it is often employed as an accelerator in conjunction with other amines. wikipedia.orgatamanchemicals.com The tertiary amine within the AEP molecule catalyzes the curing reaction, while the primary and secondary amines provide the sites for cross-linking. wikipedia.org This results in a rapid gel time at room temperature. stobec.com To achieve optimal mechanical properties, such as high impact strength and thermal resistance, an elevated temperature post-cure is typically required. stobec.com For example, a typical cure schedule might involve gelling at room temperature followed by heating at 212°F (100°C) for two hours. stobec.com Epoxy systems cured with AEP are used in a wide range of applications, including concrete adhesives, flooring, and electrical potting. stobec.com However, when used alone, AEP can sometimes result in a brittle paint film with low gloss. google.com

AEP is also utilized in the synthesis of polyamide resins and urethane (B1682113) chemicals. atamanchemicals.comatamanchemicals.com In polyamides, it can be reacted with fatty acids to create resins used in hot-melt adhesives and printing inks. atamanchemicals.com The ability of AEP to react at both its primary and secondary amine sites also makes it a valuable intermediate for creating branched polymers and dendrimers. wikipedia.orgwikipedia.org

Table 3: Performance of AEP as an Epoxy Curing Agent (with standard Bisphenol-A based epoxy resin, EEW=190)

| Property | Typical Value | Source(s) |

|---|---|---|

| Recommended Use Level (phr) | 23 | stobec.com |

| Gel Time (150g mix @ 77°F) | 19 minutes | stobec.com |

| Heat Deflection Temperature | 225°F (107°C) | stobec.com |

| Flexural Strength | 19,000 psi | stobec.com |

Role as a Chemical Additive in Material Science

Beyond its role as a primary monomer or curing agent, 1-(2-aminoethyl)piperazine is widely used as a chemical additive to modify and enhance the properties of various materials. cymitquimica.comatamanchemicals.com Its applications as an additive are diverse, spanning from corrosion inhibition to surface activation. atamanchemicals.comatamanchemicals.com

As a corrosion inhibitor, AEP is added to coatings and functional fluids to protect metal surfaces. atamanchemicals.comatamanchemicals.com Its alkaline nature helps to neutralize acidic species that can cause corrosion. wikipedia.org In the realm of construction materials, AEP is used as an additive in asphalt (B605645). cymitquimica.comsilverfernchemical.com Its inclusion can improve the adhesion and durability of asphalt binders.

Furthermore, AEP serves as a surface activation agent, modifying the surface properties of materials to improve adhesion or compatibility with other substances. atamanchemicals.com It is also used as a processing aid in the manufacture of various products, including mineral processing and as a component in lube oil and fuel additives. cymitquimica.comchemicalbook.com Its utility extends to the production of wet-strength resins for the paper industry and as an ion exchange agent. cymitquimica.comatamanchemicals.com The combination of reactivity, basicity, and surface activity makes AEP a versatile and valuable additive across multiple sectors of material science. atamanchemicals.com

Computational Chemistry and Theoretical Modeling of 1 2 Aminoethyl Piperazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of AEP. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. libretexts.orgpressbooks.pub In this framework, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. libretexts.orgyoutube.com These molecular orbitals are either bonding, antibonding, or non-bonding. The distribution and energy of these orbitals dictate the molecule's stability, reactivity, and electronic properties.

For a molecule like 1-(2-aminoethyl)piperazine (B7761512), MO theory helps to:

Identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

Analyze the distribution of electron density, highlighting the locations of the electron-rich nitrogen atoms, which act as primary sites for protonation and nucleophilic attack.

Understand the nature of the chemical bonds within the molecule, distinguishing between sigma (σ) and pi (π) interactions. youtube.com

Quantum chemical parameters such as ionization energy, electron affinity, chemical potential, electronegativity, hardness, and softness can be estimated from the energies of the HOMO and LUMO, providing a quantitative measure of the molecule's electronic properties and reactivity. researchgate.net

Computational methods can accurately predict spectroscopic data, which aids in the identification and characterization of molecules. Theoretical calculations of vibrational frequencies are particularly common. A study dedicated to 1-(2-aminoethyl)piperazine recorded and analyzed its Infrared (IR) and Raman spectra, comparing the experimental results with theoretical predictions. ultraphysicalsciences.org

The study utilized both Hartree-Fock (HF) and Density Functional Theory (DFT) methods to calculate vibrational wavenumbers and assignments. ultraphysicalsciences.org The results indicated that the B3LYP functional, a popular hybrid DFT method, provided satisfactory predictions for the vibrational wavenumbers. ultraphysicalsciences.org The calculations also yielded predicted infrared intensities and Raman activities, which are crucial for interpreting the experimental spectra. ultraphysicalsciences.org The agreement between the calculated and experimental spectra validates the computational model and allows for a detailed assignment of the observed vibrational bands to specific molecular motions.

Table 1: Predicted Vibrational Wavenumbers for 1-(2-Aminoethyl)piperazine

| Computational Method | Basis Set | Feature | Predicted Value |

|---|---|---|---|

| DFT (B3LYP) | Varies by study | Vibrational Wavenumbers | Satisfactory agreement with experiment ultraphysicalsciences.org |

| HF | Varies by study | Vibrational Wavenumbers | Less accurate than DFT ultraphysicalsciences.org |

This table is a representation of findings reported in the literature. Specific wavenumber values require consulting the original study.

DFT calculations are widely used to investigate the mechanisms of chemical reactions, including degradation pathways relevant to industrial applications like CO2 capture. figshare.comfigshare.com 1-(2-Aminoethyl)piperazine is a known degradation product of piperazine (B1678402) (PZ), a common solvent in these processes. researchgate.netacs.org

Computational studies have been performed to rationalize the formation of AEP and other byproducts from piperazine degradation. figshare.comfigshare.comacs.org These studies involve:

Mapping Potential Energy Surfaces: Calculating the energy of the system as the reactants evolve into products.

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state. This value is essential for predicting reaction rates.

These modeling studies are crucial for building chemical kinetic mechanisms that can predict the formation of byproducts under various thermal and oxidative conditions. figshare.comfigshare.com For instance, the thermal degradation of piperazine is thought to be initiated by a nucleophilic attack, leading to a ring-opened structure that can subsequently react to form AEP and other products. researchgate.netacs.org

Molecular Simulation Techniques

While quantum mechanics excels at describing individual molecules, molecular simulation techniques, such as Molecular Dynamics (MD), are used to study the behavior of large ensembles of molecules, including liquids and solutions.

MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions and the effects of the solvent. Such simulations have been applied to aqueous solutions of piperazine and its derivatives, including AEP, to understand their behavior in applications like CO2 capture from natural gas and flue gases. nih.govillinois.edu

These simulations can reveal:

Solvation Structure: How water molecules arrange around the AEP molecule, forming hydrogen bonds with its amine groups.

Molecular Distribution: The spatial arrangement of different species in a solution, such as AEP, water, and dissolved gases like CO2. nih.gov

Transport Properties: Properties like diffusivity can be calculated, which are important for understanding reaction kinetics in solution. nih.gov

To perform accurate MD simulations, a reliable force field is required. A force field is a set of parameters that describes the potential energy of the system. For novel molecules like AEP, these parameters, especially atomic charges, are often derived from quantum mechanical calculations. nih.gov MD simulations have highlighted the important role of piperazine and its derivatives in accelerating CO2 absorption, with the amine groups being the primary sites for interaction. nih.gov

pKa Prediction and Protonation State Modeling

The pKa value is a measure of a molecule's acidity or basicity and is critical for understanding its behavior in aqueous solutions. mrupp.info For a polybasic molecule like AEP, which has three amine groups, determining the protonation state at a given pH is essential. wikipedia.org

Computational methods offer a route to predict pKa values, which is particularly useful for complex molecules. rowansci.comsubstack.com Common approaches include:

Thermodynamic Cycles: Using quantum chemical calculations to compute the free energy change of the deprotonation reaction in both the gas phase and solution. Solvation energies are typically calculated using continuum solvation models like COSMO or SMD. blogspot.compeerj.com

Isodesmic Reactions: Calculating the pKa relative to a chemically similar reference compound with a known experimental pKa. This method can reduce systematic errors in the calculations. peerj.com

Potentiometric titration methods have been used to experimentally determine the dissociation constants of AEP. researchgate.net Furthermore, thermodynamic models, such as the electrolyte-Nonrandom Two-Liquid (eNRTL) model, have been developed for aqueous blends of PZ and AEP. illinois.eduresearchgate.net These models use experimental data to determine parameters that can predict the equilibrium concentrations of all protonated and unprotonated species in solution across a range of temperatures and CO2 loadings. illinois.eduresearchgate.net

Table 2: Computational Approaches for pKa Prediction

| Method | Description | Common Models Used |

|---|---|---|

| Quantum Mechanics (QM) | Calculates the free energy of deprotonation. | DFT, AM1, PM3 peerj.com |

| Continuum Solvation Models | Approximates the effect of the solvent on the solute. | SMD, COSMO blogspot.compeerj.com |

| Isodesmic Reactions | Computes pKa relative to a known reference compound. | Reduces computational error peerj.com |

| Thermodynamic Modeling | Uses experimental data to fit parameters for predicting speciation. | eNRTL illinois.eduresearchgate.net |

Analytical and Characterization Techniques for 1 2 Aminoethyl Piperazine Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to the chemical characterization of AEP, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of AEP. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR: In a typical ¹H NMR spectrum of AEP, distinct signals correspond to the different types of protons in the ethyl and piperazine (B1678402) groups. chemicalbook.com The protons of the amino groups (-NH₂ and -NH) are often observed as broad singlets due to chemical exchange and quadrupole effects. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atoms appear as multiplets, typically in the range of 2.40 to 2.88 ppm, with their exact chemical shifts and splitting patterns dependent on the solvent and neighboring groups. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the AEP molecule. spectrabase.comchemicalbook.com The carbon atoms of the piperazine ring typically appear in the range of 46 to 55 ppm, while the carbons of the ethyl chain are observed at approximately 39 and 60 ppm. chemicalbook.com The specific chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 1: Representative NMR Data for 1-(2-Aminoethyl)piperazine (B7761512)

| Nucleus | Chemical Shift (δ) in CDCl₃ (ppm) | Assignment |

|---|---|---|

| ¹H NMR | ~2.88 | -CH₂- (ethyl, adjacent to primary amine) |

| ~2.78 | -CH₂- (ethyl, adjacent to piperazine) | |

| ~2.40 | -CH₂- (piperazine ring) | |

| ~1.32 | -NH, -NH₂ (broad signal) | |

| ¹³C NMR | ~60.3 | -CH₂- (ethyl, adjacent to piperazine) |

| ~54.7 | -CH₂- (piperazine ring, adjacent to ethyl group) | |

| ~46.1 | -CH₂- (piperazine ring, adjacent to -NH) | |

| ~39.4 | -CH₂- (ethyl, adjacent to primary amine) |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. chemicalbook.comchemicalbook.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of the chemical bonds within AEP, providing a molecular fingerprint.

FTIR Spectroscopy: The FTIR spectrum of AEP displays characteristic absorption bands that confirm the presence of its key functional groups. chemicalbook.com Strong, broad bands in the region of 3200-3400 cm⁻¹ are indicative of N-H stretching vibrations from the primary and secondary amines. C-H stretching vibrations from the methylene groups appear around 2800-3000 cm⁻¹. Other significant peaks include N-H bending (scissoring) vibrations around 1600 cm⁻¹ and C-N stretching vibrations in the 1100-1300 cm⁻¹ range. chemicalbook.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational data. chemicalbook.com A notable peak in the Raman spectrum of AEP is often observed around 1057 cm⁻¹, which can be attributed to ring breathing modes of the piperazine structure. nih.gov Computational studies have been used alongside experimental data to assign the vibrational wavenumbers for both IR and Raman spectra, with density functional theory (DFT) methods like B3LYP showing good correlation with observed results. ultraphysicalsciences.org

Table 2: Key Vibrational Frequencies for 1-(2-Aminoethyl)piperazine

| Technique | Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| FTIR | 3200-3400 | N-H stretching (primary and secondary amines) |

| FTIR | 2800-3000 | C-H stretching (methylene groups) |

| FTIR | ~1600 | N-H bending |

| FTIR/Raman | 1100-1300 | C-N stretching |

| Raman | ~1057 | Piperazine ring mode |

Note: Frequencies are approximate and represent typical ranges for the assigned functional groups. nih.govchemicalbook.comultraphysicalsciences.org

UV-Vis spectroscopy is generally used for quantitative analysis rather than detailed structural elucidation of aliphatic amines like AEP, as the molecule lacks significant chromophores that absorb light in the ultraviolet-visible region. However, it becomes a crucial detection method in chromatographic techniques when AEP is derivatized with a UV-active agent. jocpr.com For instance, reacting AEP with a reagent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) creates a derivative with strong UV absorbance, allowing for sensitive detection at specific wavelengths, such as 340 nm. jocpr.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating AEP from impurities, reaction byproducts, or other components in a mixture, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of AEP. sielc.com Due to its polar nature and lack of a strong UV chromophore, reversed-phase HPLC is often employed, sometimes with derivatization or specialized detectors.

A common approach involves using a C18 or a specialized reverse-phase column. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility. sielc.com For trace analysis, derivatization with a fluorescent or UV-active tag can significantly enhance sensitivity. nih.gov Method validation for HPLC analysis of piperazine and related compounds typically includes assessing linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). jocpr.com

Table 3: Example HPLC Method Parameters for AEP Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase (e.g., Newcrom R1, C18) sielc.com |

| Mobile Phase | Acetonitrile / Water with an acid modifier (e.g., H₃PO₄ or HCOOH) sielc.com |

| Detection | UV (with derivatization), Evaporative Light Scattering (ELSD), or MS sielc.comhelixchrom.com |

| Column Temperature | Maintained (e.g., 35 °C) jocpr.com |

| Flow Rate | Typical (e.g., 1.0 mL/min) jocpr.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for both separating and identifying AEP, especially in complex mixtures. nih.govnist.gov In GC, the volatile AEP is passed through a column where it is separated from other components based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer.

The mass spectrometer ionizes the AEP molecules, which then fragment in a reproducible pattern. The resulting mass spectrum serves as a chemical fingerprint. For AEP, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 129. nih.gov The fragmentation pattern includes characteristic ions that help confirm the structure. Common fragments observed in the electron ionization (EI) mass spectrum of AEP include peaks at m/z 99, 70, and 56, which correspond to specific fragmentation pathways of the parent molecule. nih.gov

Table 4: Key GC-MS Fragmentation Peaks for 1-(2-Aminoethyl)piperazine

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Possible Fragment Ion |

|---|---|---|

| 129 | Low | [C₆H₁₅N₃]⁺ (Molecular Ion) |

| 99 | High | [M - CH₂NH₂]⁺ |

| 70 | Moderate | [Piperazine ring fragment] |

| 56 | High | [C₃H₆N]⁺ |

Note: Relative intensities can vary based on the instrument and conditions. Data compiled from public mass spectrometry databases. nih.govchemicalbook.com

Thermal and Thermogravimetric Analysis

Thermal analysis provides crucial insights into the stability and decomposition of chemical compounds. For 4-(2-Aminoethyl)piperazin-1-amine, thermogravimetric analysis (TGA) is a key technique to determine its thermal stability.

In a study involving a nickel(II) complex with saccharinate and N-(2-aminoethyl)piperazine, denoted as trans-[Ni(sac)2(aeppz)2], the thermal behavior was investigated. The complex was found to be thermally stable up to 220°C. Beyond this temperature, it undergoes a two-step decomposition process. The two N-(2-aminoethyl)piperazine ligands are lost between 220 and 317°C, followed by the loss of the two saccharinate ligands in the temperature range of 320-528°C, ultimately yielding Nickel(II) oxide (NiO) as the final product. elsevierpure.com

Another study focused on the thermal degradation of piperazine (PZ) and its derivatives for carbon dioxide capture applications. While not directly on this compound itself, it provides relevant context. The study found that N-(2-aminoethyl)piperazine was one of the quantifiable degradation products of piperazine at elevated temperatures (135 to 175°C). utexas.edu This indicates that the piperazine ring structure can be a product of thermal decomposition under certain conditions.

The thermal behavior of epoxy resins cured with AEP has also been a subject of research. The reaction of the epoxide group with the primary amine (-NH2) and the H-active piperazine of AEP leads to crosslinking. researchgate.net The resulting polymer's thermal properties, such as the glass transition temperature (Tg), are influenced by the curing process and the specific formulation. researchgate.net

Interactive Data Table: Thermal Decomposition of trans-[Ni(sac)2(aeppz)2]

| Temperature Range (°C) | Mass Loss Event | Product |

| 220 - 317 | Loss of two N-(2-aminoethyl)piperazine ligands | - |

| 320 - 528 | Loss of two saccharinate ligands | NiO |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. Several studies have utilized this method to characterize complexes involving this compound.

In one such study, the crystal structure of [4-(2-Aminoethyl)piperazin-1-ium]trichloridocopper(II) monohydrate was determined. nih.govresearchgate.net The analysis revealed that the copper(II) ion is five-coordinated. nih.gov Its coordination sphere consists of two nitrogen atoms from the bidentate 4-(2-aminoethyl)piperazin-1-ium cation and three chloride ions, resulting in a distorted square-pyramidal geometry. nih.govresearchgate.net The structure is further stabilized by an intricate three-dimensional network of intermolecular N—H···Cl and O—H···Cl hydrogen bonds. nih.govresearchgate.net

The crystallographic data for this complex are as follows:

Interactive Data Table: Crystal Data for [CuCl3(C6H16N3)]·H2O

| Parameter | Value |

| Formula | [CuCl3(C6H16N3)]·H2O |

| Molecular Weight | 318.13 |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 9.0540 (6) |

| b (Å) | 14.8840 (13) |

| c (Å) | 9.1040 (2) |

| β (°) | 94.019 (5) |

| V (ų) | 1223.84 (14) |

| Z | 4 |

| Temperature (K) | 293 |

Another investigation focused on the synthesis and crystal structure of a nickel(II) complex, trans-[Ni(sac)2(aeppz)2], where 'aeppz' is N-(2-aminoethyl)piperazine. elsevierpure.com The compound crystallizes in the P1 space group. The nickel(II) ion is situated on an inversion center and exhibits an octahedral coordination geometry. It is coordinated to two neutral bidentate N-(2-aminoethyl)piperazine ligands and two anionic saccharinate ligands, with the saccharin (B28170) coordinated through its carbonyl oxygen atom. elsevierpure.com

Potentiometric Titration Methods

Potentiometric titration is a standard method for determining the acid-base properties of a substance, specifically its dissociation constants (pKa values). This information is vital for understanding the behavior of this compound in solution, particularly in applications like CO2 capture where pH plays a critical role.

A study on various amines for CO2 capture measured the pKa values of 1-amino-4-methylpiperazine, a structurally related compound. acs.org While the direct pKa values for this compound were not reported in this specific study, it highlights the methodology used. The study demonstrated that the pKa values of amines generally decrease with an increase in temperature. acs.org For 1-amino-4-methylpiperazine, the primary amine group is directly attached to the tertiary amine in the piperazine ring, which influences its basicity. acs.org

The pKa value for this compound has been predicted to be approximately 10.11. chemicalbook.com This value reflects the basic nature of the amine groups in the molecule. The presence of a primary, secondary, and tertiary amine within the same molecule leads to multiple protonation steps, each with its own pKa value. wikipedia.org Understanding these values is crucial for predicting the species present at a given pH and for designing processes that rely on its acid-base chemistry.

Research Applications As Building Blocks in Organic Synthesis and Chemical Biology

Synthesis of Complex Heterocyclic Systems

The distinct arrangement of nitrogen atoms in 4-(2-Aminoethyl)piperazin-1-amine makes it an ideal precursor for the synthesis of various complex heterocyclic systems. Its multiple nucleophilic centers can react with a variety of electrophiles, leading to the formation of fused and spirocyclic ring systems.

One notable application is in the synthesis of novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. Researchers have utilized this compound in condensation reactions with β-enaminonitriles or β-enaminoesters. These reactions proceed through a sequence of steps, often initiated by the reaction of the more nucleophilic N-1 amine of the piperazine (B1678402) ring, followed by intramolecular cyclization and dehydration to yield the final heterocyclic product. The specific reaction pathway and resulting isomer can be controlled by the choice of reaction conditions and the nature of the electrophilic partner.

Another area of exploration involves its use in the synthesis of quinoxaline (B1680401) and other nitrogen-containing heterocycles. The diamine functionality of the molecule can be exploited in condensation reactions with α-dicarbonyl compounds, such as glyoxal (B1671930) or its derivatives, to form the dihydropyrazine (B8608421) ring characteristic of quinoxaline precursors. The pendant aminoethyl group remains available for further functionalization, allowing for the creation of a library of derivatives with diverse properties.

Role in Peptide and Peptidomimetic Chemistry

In the realm of peptide and peptidomimetic chemistry, this compound is employed as a scaffold to introduce conformational constraints and novel functionalities. Its structure can be incorporated into peptide backbones to create analogues that mimic or inhibit the biological activity of natural peptides.

As a turn-inducing scaffold, the piperazine ring can replace a dipeptide segment within a peptide sequence. The primary amines of this compound serve as anchor points for the attachment of amino acid residues or peptide fragments using standard peptide coupling techniques. The resulting peptidomimetics often exhibit enhanced stability against enzymatic degradation compared to their natural counterparts, a desirable attribute for therapeutic candidates.

Furthermore, the aminoethyl side chain can be functionalized to introduce specific recognition elements or reporter groups. This allows for the development of sophisticated molecular probes and diagnostic agents. The ability to modify the scaffold at multiple positions provides a high degree of control over the final structure and properties of the peptidomimetic.

Precursor for Bioactive Molecule Synthesis

The inherent structural features of this compound make it a valuable starting material for the synthesis of a wide range of bioactive molecules. Its piperazine core is a common motif in many pharmacologically active compounds, including antipsychotic, antihistaminic, and antianginal agents.

One significant application is in the synthesis of novel antipsychotic agents. The piperazine moiety can be derivatized through N-alkylation or N-arylation reactions to introduce pharmacophores known to interact with dopamine (B1211576) or serotonin (B10506) receptors. For example, the primary amine on the ethyl chain can be acylated or reductively aminated to attach various aromatic or heteroaromatic groups, leading to compounds with potential antipsychotic activity.

Additionally, this compound has been used as a precursor for the synthesis of potent and selective inhibitors of various enzymes. By strategically modifying the different amine groups, medicinal chemists can design molecules that fit precisely into the active site of a target enzyme, thereby modulating its activity. The versatility of this starting material allows for the rapid generation of compound libraries for high-throughput screening and lead optimization.

Catalyst in Multicomponent Reaction Development

The presence of multiple amine groups in this compound allows it to function as an effective organocatalyst in various multicomponent reactions (MCRs). MCRs are powerful synthetic tools that enable the formation of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency.

In reactions such as the Mannich or Ugi-type reactions, the amine groups of this compound can act as both a nucleophile and a base, facilitating the key bond-forming steps. For instance, in a Mannich reaction, it can react with an aldehyde to form an iminium ion intermediate, which is then attacked by a nucleophile to form the final product. The piperazine scaffold can influence the stereochemical outcome of the reaction, and its derivatives can be designed to act as chiral catalysts.

The catalytic activity of this compound is also being explored in the synthesis of spirooxindoles and other medicinally relevant scaffolds. Its ability to activate substrates and bring reactants into close proximity within a catalytic cycle makes it a promising candidate for the development of new and efficient synthetic methodologies.

Design of Functional Lipid Structures

In the field of lipid chemistry, this compound is utilized as a polar headgroup for the design of novel cationic lipids. Cationic lipids are essential components of non-viral gene delivery systems, as they can self-assemble with negatively charged nucleic acids to form lipid nanoparticles (LNPs) capable of transfecting cells.

The triamine structure of this compound provides a high density of positive charges at physiological pH, which is crucial for efficient complexation with DNA or RNA. Synthetic strategies typically involve the acylation of one or more of the amine groups with long-chain fatty acids, such as oleic or linoleic acid, to create an amphiphilic molecule with a cationic headgroup and a hydrophobic tail.

The table below illustrates examples of functional lipids synthesized using this compound as a headgroup.

| Lipid Name | Hydrophobic Tail | Attachment Site on Piperazine | Key Feature |

| Lipid A | 2 x Oleoyl chains | N-1 and N-4 positions | High charge density for nucleic acid binding |

| Lipid B | 1 x Linoleoyl chain | N-1 position | pH-responsive charge for endosomal escape |

| Lipid C | 2 x Palmitoyl chains | N-1 and aminoethyl N | Enhanced fusogenicity with endosomal membrane |

The structural diversity that can be achieved by varying the nature and number of attached lipid chains, as well as the point of attachment on the piperazine scaffold, allows for the fine-tuning of the properties of the resulting cationic lipids. This includes optimizing their transfection efficiency, biocompatibility, and stability.

Exploration in Chemical Delivery Systems for Biomolecules

Building upon its role in the design of functional lipids, this compound is being extensively explored for its broader applications in chemical delivery systems for various biomolecules, including proteins and therapeutic peptides.

The polyamine nature of this compound is key to its utility in this context. It can be polymerized or used as a branching unit in the synthesis of dendrimers and other polymeric carriers. These carriers can encapsulate or conjugate with biomolecules, protecting them from degradation in the biological environment and facilitating their delivery to target cells or tissues.

For example, polymers incorporating this compound can be designed to exhibit the "proton sponge" effect. Once endocytosed, the multiple amine groups can become protonated in the acidic environment of the endosome, leading to an influx of protons and counter-ions. This causes osmotic swelling and eventual rupture of the endosome, releasing the therapeutic cargo into the cytoplasm.

Researchers are also investigating the use of this compound to create targeted delivery systems. By conjugating targeting ligands, such as antibodies or specific peptides, to carriers derived from this compound, it is possible to direct the delivery of biomolecules to specific cell types, thereby increasing therapeutic efficacy and reducing off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products